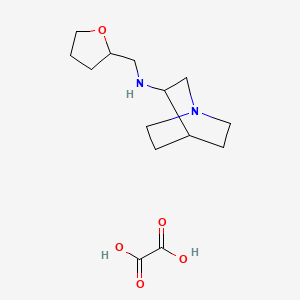
N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate
描述
N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate is a chemical compound with the molecular formula C16H26N2O9 and a molecular weight of 390.39 g/mol . This compound is characterized by the presence of a quinuclidine core linked to a tetrahydrofuran moiety through a methyl bridge, and it is commonly used in various research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate typically involves the reaction of quinuclidin-3-amine with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of oxalic acid to form the dioxalate salt .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
科学研究应用
N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate involves its interaction with specific molecular targets and pathways. The quinuclidine core is known to interact with various receptors and enzymes, potentially modulating their activity . The tetrahydrofuran moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- N-(3-Pyridinylmethyl)quinuclidin-3-amine trioxalate
- 5-(4-Methyl-1-piperazinyl)-2-furaldehyde oxalate
- (4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methylamine dihydrochloride dihydrate
Uniqueness
N-((Tetrahydrofuran-2-yl)methyl)quinuclidin-3-amine dioxalate is unique due to the presence of both the quinuclidine and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
属性
IUPAC Name |
oxalic acid;N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.C2H2O4/c1-2-11(15-7-1)8-13-12-9-14-5-3-10(12)4-6-14;3-1(4)2(5)6/h10-13H,1-9H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHIYVWPNUWQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2CN3CCC2CC3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-06-9 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-amine, N-[(tetrahydro-2-furanyl)methyl]-, ethanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















